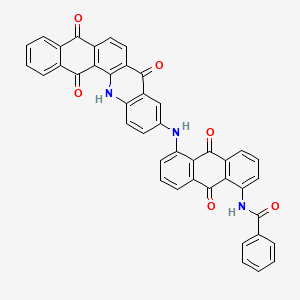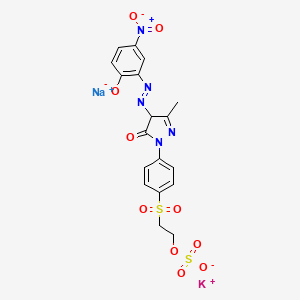
Ru(Tmp)3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium tris(3,4,7,8-tetramethyl-1,10-phenanthroline), commonly referred to as Ru(Tmp)3, is a coordination complex of ruthenium. This compound is notable for its unique photophysical properties and its ability to interact with nucleic acids, making it a valuable tool in various scientific research fields .
Métodos De Preparación
The synthesis of Ru(Tmp)3 typically involves the reaction of ruthenium trichloride with 3,4,7,8-tetramethyl-1,10-phenanthroline in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Ru(Tmp)3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Photochemical Reactions: This compound is known for its photochemical properties, where it can undergo photoinduced electron transfer reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ru(Tmp)3 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ru(Tmp)3 involves its interaction with molecular targets such as DNA. The compound binds to the major groove of DNA through electrostatic and hydrophobic interactions. Upon light activation, this compound can generate singlet oxygen and other reactive oxygen species, leading to oxidative damage to the DNA and other cellular components .
Comparación Con Compuestos Similares
Ru(Tmp)3 is unique compared to other ruthenium complexes due to its specific ligand structure and photophysical properties. Similar compounds include:
Ruthenium tris(bipyridine): Known for its luminescent properties and applications in solar energy conversion.
Ruthenium tris(phenanthroline): Used in DNA binding studies and as a luminescent probe.
Ruthenium dipyrido[3,2-a2’,3’-c]phenazine complexes: Extensively studied for their DNA intercalation properties and potential in photodynamic therapy
This compound stands out due to its selective binding to A-DNA and its ability to act as a photochemical probe for specific DNA conformations .
Propiedades
Número CAS |
64894-64-0 |
|---|---|
Fórmula molecular |
C48H48N6Ru+2 |
Peso molecular |
810.0 g/mol |
Nombre IUPAC |
ruthenium(2+);3,4,7,8-tetramethyl-1,10-phenanthroline |
InChI |
InChI=1S/3C16H16N2.Ru/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;/h3*5-8H,1-4H3;/q;;;+2 |
Clave InChI |
BCOPJUZEHIPSNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


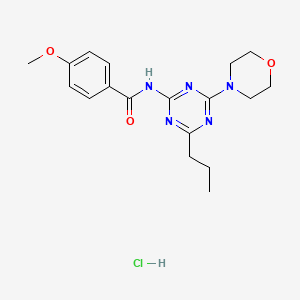
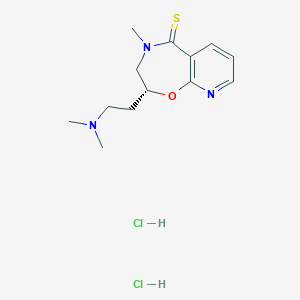
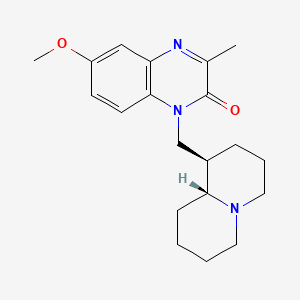
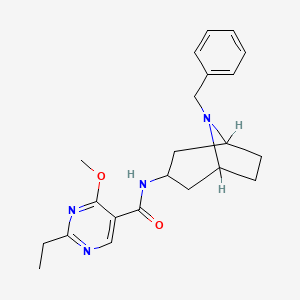
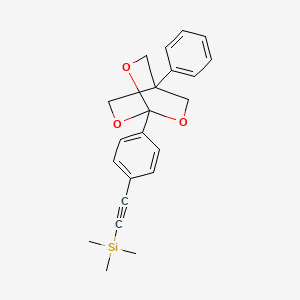
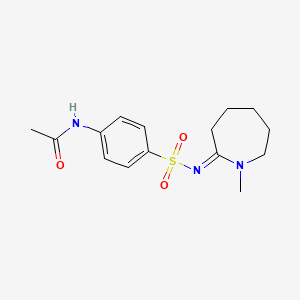
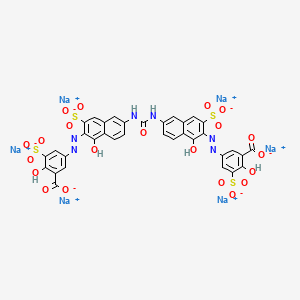

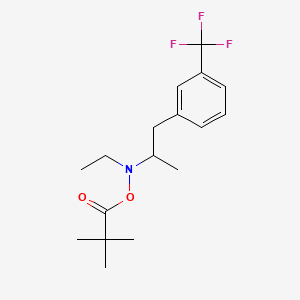
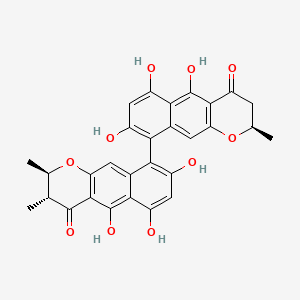
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)
